molecular formula C15H16N6O3 B11462305 6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine

6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11462305
M. Wt: 328.33 g/mol
InChI Key: YCTCYCVRMJSMFA-LZYBPNLTSA-N
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Description

(2E)-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolopyridazine core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, and the mixture is refluxed to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the triazolopyridazine core can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

(2E)-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE involves its interaction with specific molecular targets. The triazolopyridazine core is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Known for their antifungal and anticancer properties.

    Pyridazine derivatives: Explored for their anti-inflammatory and antimicrobial activities.

Uniqueness

What sets (2E)-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZINE apart is its unique combination of the triazolopyridazine core with the trimethoxyphenyl group. This structural arrangement imparts distinct biological activities and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C15H16N6O3

Molecular Weight

328.33 g/mol

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C15H16N6O3/c1-22-11-6-10(7-12(23-2)15(11)24-3)8-16-18-13-4-5-14-19-17-9-21(14)20-13/h4-9H,1-3H3,(H,18,20)/b16-8+

InChI Key

YCTCYCVRMJSMFA-LZYBPNLTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NN3C=NN=C3C=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC2=NN3C=NN=C3C=C2

Origin of Product

United States

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